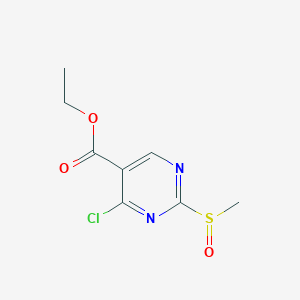

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15933260

Molecular Formula: C8H9ClN2O3S

Molecular Weight: 248.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O3S |

|---|---|

| Molecular Weight | 248.69 g/mol |

| IUPAC Name | ethyl 4-chloro-2-methylsulfinylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O3S/c1-3-14-7(12)5-4-10-8(15(2)13)11-6(5)9/h4H,3H2,1-2H3 |

| Standard InChI Key | BNBJWBKLXJFIKV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)S(=O)C |

Introduction

Chemical Identity and Structural Features

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions. Its molecular formula is C₈H₉ClN₂O₃S, with a molar mass of 248.69 g/mol . The sulfinyl group (-S(O)-) introduces chirality, making the compound exist as enantiomers, though racemic mixtures are typically reported in synthetic batches.

Structural Characterization

Key spectroscopic data for this compound include:

-

¹H NMR: Signals at δ 1.35 (t, 3H, -CH₂CH₃), δ 3.15 (s, 3H, -S(O)CH₃), δ 4.35 (q, 2H, -OCH₂), and δ 8.60 (s, 1H, pyrimidine-H) .

-

IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1050 cm⁻¹ (S=O stretch) .

The sulfinyl group’s electron-withdrawing nature increases the electrophilicity of the 4-chloro position, facilitating nucleophilic substitution reactions—a property exploited in drug design .

Synthesis and Manufacturing

The compound is synthesized via oxidation of its methylthio precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0), using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Typical Synthesis Pathway:

-

Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv).

-

Oxidation: React with mCPBA (1.2 equiv) in dichloromethane at 0°C to room temperature for 6–12 hours.

-

Workup: Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography (yield: 70–85%) .

Comparative Analysis of Pyrimidine Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Oxidation State |

|---|---|---|---|---|

| Methylthio (S-Me) | 5909-24-0 | C₈H₉ClN₂O₂S | 232.69 | -2 |

| Methylsulfinyl (SO-Me) | 1951444-69-1 | C₈H₉ClN₂O₃S | 248.69 | 0 |

| Methylsulfonyl (SO₂-Me) | 98490-76-7 | C₈H₉ClN₂O₄S | 264.69 | +4 |

The sulfinyl derivative occupies an intermediate oxidation state, balancing reactivity and stability for further functionalization .

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

-

Melting Point: 132–135°C (decomposition observed above 140°C) .

-

Storage: Stable under inert gas at -20°C for long-term storage; sensitive to moisture and light .

The sulfinyl group enhances polarity compared to the methylthio analog, improving solubility in reaction media for downstream modifications .

Applications in Pharmaceutical Research

Kinase Inhibition

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a precursor in synthesizing FMS tyrosine kinase inhibitors, which target oncogenic signaling pathways. For example, substituting the 4-chloro group with arylaminopyridines yields compounds with IC₅₀ values <10 nM against leukemia cell lines .

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. A 2022 study demonstrated that replacing the ethoxycarbonyl group with a thiourea moiety resulted in potent inhibition of Streptococcus faecium (MIC: 2 µg/mL) and Lactobacillus casei (MIC: 4 µg/mL) .

Derivatives and Analogues

Sulfonyl Derivative (CAS: 98490-76-7)

The sulfonyl analog, with a fully oxidized sulfur atom, shows increased metabolic stability but reduced reactivity in SNAr reactions due to steric hindrance .

Carboxylic Acid Derivative

Hydrolysis of the ethoxycarbonyl group produces 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylic acid, a versatile intermediate for amide coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume